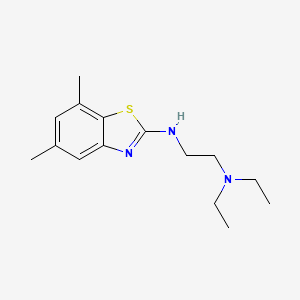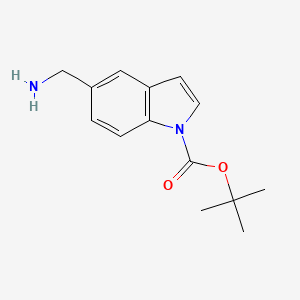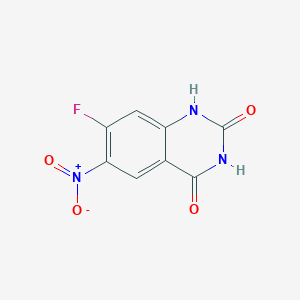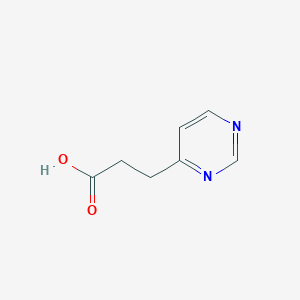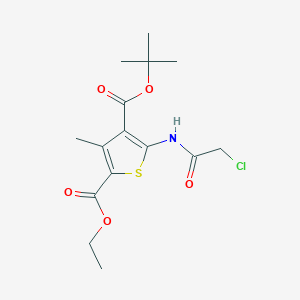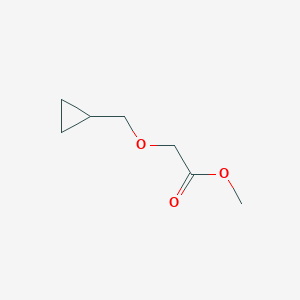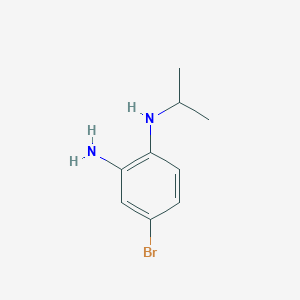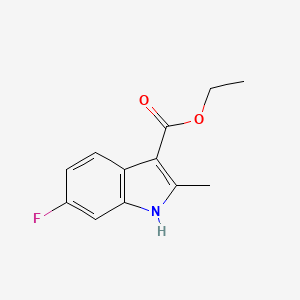
6-氟-2-甲基-1H-吲哚-3-羧酸乙酯
描述
Ethyl 6-fluoro-2-methyl-1h-indole-3-carboxylate is a solid compound . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their various biologically vital properties . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular structure of Ethyl 6-fluoro-2-methyl-1h-indole-3-carboxylate can be represented by the SMILES string FC1=CC2=C (C=C1)C=C (C (OCC)=O)N2 .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .科学研究应用
抗病毒活性
多项研究重点关注 6-氟-2-甲基-1H-吲哚-3-羧酸乙酯及其衍生物的合成和抗病毒性能评估。值得注意的是,从该化学物质合成的化合物已针对甲型流感病毒、牛病毒性腹泻病毒 (BVDV) 和丙型肝炎病毒 (HCV) 等病毒进行了测试。一些衍生物对这些病毒表现出微摩尔活性,表明了开发新型抗病毒剂的潜力。在细胞培养和体内模型中,针对 HCV 和甲型流感病毒株特别观察到了抗病毒活性,表明它们作为抗病毒化合物的进一步探索很有前景 (Ivashchenko 等人,2014); (Ivashchenko 等人,2015)。
抗菌和抗癌评价
研究还扩展到 6-氟-2-甲基-1H-吲哚-3-羧酸乙酯衍生物的合成,以评估其抗菌和抗癌潜力。一项研究重点介绍了这些衍生物的合成和体外评估,揭示了对大肠杆菌的显着抗菌活性和对结肠癌细胞系 HCT-116 的有效抗癌作用。这表明该化合物不仅可用于开发抗病毒剂,还可用于抗菌和抗癌疗法 (Sharma 等人,2012)。
合成方法
除了生物学应用之外,6-氟-2-甲基-1H-吲哚-3-羧酸乙酯还用作合成复杂杂环结构的前体。研究报告了其在通过不同合成策略(包括光化学合成和环化技术)合成各种吲哚衍生物中的应用。这些方法对于扩大具有潜在药理应用的吲哚类化合物的化学多样性至关重要 (Li 等人,2023); (Ikeda 等人,1974)。
作用机制
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.
Mode of Action
The mode of action of indole derivatives can also vary greatly. For example, some indole derivatives have been reported to have antiviral activity, inhibiting the replication of certain viruses .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been found to have anti-inflammatory and analgesic activities .
Result of Action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and metabolic processes, among others . These effects can lead to various biological outcomes, such as antiviral, anti-inflammatory, and anticancer activities .
未来方向
生化分析
Biochemical Properties
Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate, have been shown to inhibit certain enzymes involved in inflammatory pathways . This compound may also interact with proteins involved in cell signaling, thereby modulating cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or interacting with receptor proteins on the cell surface.
Cellular Effects
Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate may affect the expression of genes involved in inflammatory responses, thereby reducing inflammation.
Molecular Mechanism
The molecular mechanism of action of Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate can modulate gene expression by interacting with transcription factors or signaling molecules, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity. Long-term exposure to Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate may result in sustained modulation of cellular processes, such as reduced inflammation or inhibited cell proliferation.
Dosage Effects in Animal Models
The effects of Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity, while exceeding this threshold may lead to toxicity.
Metabolic Pathways
Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . For instance, cytochrome P450 enzymes may metabolize this compound, leading to changes in its metabolic flux and levels of metabolites. These metabolic pathways are crucial for determining the compound’s bioavailability and duration of action.
Transport and Distribution
The transport and distribution of Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . This compound may be transported across cell membranes by solute carrier proteins or bind to plasma proteins, influencing its localization and accumulation in different tissues. The distribution of Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate is essential for its therapeutic efficacy and potential side effects.
Subcellular Localization
Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate exhibits specific subcellular localization, which affects its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism. The subcellular localization of Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate is crucial for understanding its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-3-16-12(15)11-7(2)14-10-6-8(13)4-5-9(10)11/h4-6,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKWPANDLYARQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=CC(=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654111 | |
| Record name | Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886362-69-2 | |
| Record name | Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886362-69-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



